molecular formula C11H11N5O B7022773 N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide

N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B7022773
M. Wt: 229.24 g/mol
InChI Key: LJVCPAPXQPTVRF-UHFFFAOYSA-N
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Description

N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, a phenyl group, and a cyclopropane carboxamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.

Properties

IUPAC Name

N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c17-11(7-5-6-7)12-9-4-2-1-3-8(9)10-13-15-16-14-10/h1-4,7H,5-6H2,(H,12,17)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVCPAPXQPTVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 2-(2H-tetrazol-5-yl)aniline with cyclopropanecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction may lead to the formation of amines.

Scientific Research Applications

N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, in its antihypertensive activity, the compound may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby lowering blood pressure . The tetrazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide can be compared with other tetrazole-containing compounds, such as:

    Valsartan: An angiotensin II receptor antagonist used to treat hypertension.

    Losartan: Another angiotensin II receptor antagonist with similar uses.

    Candesartan: A tetrazole-containing antihypertensive drug.

The uniqueness of this compound lies in its specific structural features, such as the cyclopropane carboxamide moiety, which may confer distinct biological activities and pharmacokinetic properties .

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